molecular formula C10H12ClNO B1354488 4-(4-Chlorophenyl)morpholine CAS No. 70291-67-7

4-(4-Chlorophenyl)morpholine

Cat. No.: B1354488
CAS No.: 70291-67-7
M. Wt: 197.66 g/mol
InChI Key: KDWPYZPZUPWJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Morpholine (B109124) Derivatives in Modern Chemical Science

Morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. biosynce.come3s-conferences.org Its unique structural and physicochemical properties make it an invaluable scaffold in medicinal chemistry. biosynce.comnih.gov Morpholine derivatives are integral to numerous approved and experimental drugs and are often employed to enhance properties such as solubility, potency, and pharmacokinetic profiles. biosynce.comnih.gov The versatility of the morpholine ring allows for its facile introduction into molecules and its substitution can be tailored to interact with specific biological targets, leading to a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.govontosight.aiontosight.ai Beyond pharmaceuticals, morpholine derivatives find applications in agrochemicals as fungicides and herbicides, and in materials science as curing agents, stabilizers, and corrosion inhibitors. wisdomlib.orge3s-conferences.orgwikipedia.org

Historical Context of Halogenated Phenyl-Substituted Morpholines in Research

The introduction of halogen atoms, such as chlorine, onto the phenyl ring of phenyl-substituted morpholines has been a strategic approach in medicinal chemistry to modulate the electronic properties and biological activity of these compounds. The presence of a chlorine atom can significantly influence a molecule's reactivity and its interactions with biological targets. smolecule.com Research into halogenated phenyl-substituted morpholines has led to the development of compounds with a range of pharmacological effects. For instance, derivatives with halogenated phenyl groups have been investigated for their potential as anticancer agents, showing inhibitory effects on various cancer cell lines. The specific positioning of the halogen on the phenyl ring is a critical determinant of the compound's biological activity.

Current Research Landscape and Future Trajectories for 4-(4-Chlorophenyl)morpholine

Currently, this compound is recognized as a versatile intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com Its unique morpholine structure, combined with the chlorophenyl group, enhances its biological activity and selectivity, making it a valuable component in the development of novel therapeutic agents and agrochemicals. chemimpex.com Researchers are actively exploring its use in the synthesis of analgesics, anti-inflammatory drugs, pesticides, and herbicides. chemimpex.com In materials science, it is being investigated for the production of durable polymers and resins. chemimpex.com

Future research is expected to focus on several key areas. There is a continuous drive to develop new and more efficient synthetic methods for this compound and its derivatives. biosynce.com Furthermore, the exploration of its potential in other therapeutic areas, such as neurological disorders and as an enzyme inhibitor, is an active field of investigation. chemimpex.com The versatility of the this compound scaffold suggests that further modifications could lead to the discovery of novel compounds with enhanced biological activities and improved safety profiles, solidifying its importance in both pharmaceutical and agricultural chemistry. e3s-conferences.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWPYZPZUPWJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439581
Record name 4-(4-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70291-67-7
Record name 4-(4-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Characterization

The preparation of 4-(4-chlorophenyl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of morpholine (B109124) with 4-chloroacetophenone and sulfur powder. In a typical procedure, these reactants are refluxed, and after cooling, the product is isolated as a solid. google.com Another approach involves the reaction of morpholine with 4-chlorobenzonitrile. researchgate.net

The structural and physicochemical properties of this compound have been well-documented.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Appearance Pale yellow crystalline powder
Melting Point 71 - 75 °C
CAS Number 70291-67-7

Data sourced from Chem-Impex and PubChem. chemimpex.comnih.gov

Spectroscopic techniques are crucial for confirming the structure of the compound.

Spectroscopic Data for this compound

Technique Key Observations
¹³C NMR Data available in spectral databases. nih.gov
GC-MS Mass spectral data confirms the molecular weight and fragmentation pattern. nih.gov

Data sourced from PubChem. nih.gov

Chemical Properties and Reactivity

The chemical behavior of 4-(4-chlorophenyl)morpholine is influenced by the interplay of the morpholine (B109124) ring and the electron-withdrawing nature of the chlorophenyl group. The morpholine nitrogen can act as a nucleophile, participating in various reactions. The presence of the chlorine atom on the phenyl ring can also influence the reactivity of the aromatic system.

The compound's stability and compatibility with various reaction conditions make it a preferred intermediate in complex organic syntheses. chemimpex.com It can serve as a building block for creating more complex molecules with desired biological activities.

Structure Activity Relationship Sar and Molecular Design of 4 4 Chlorophenyl Morpholine Derivatives

Elucidation of Key Pharmacophores and Structural Elements for Biological Activity

The fundamental structure of 4-(4-chlorophenyl)morpholine, which consists of a morpholine (B109124) ring attached to a 4-chlorophenyl group, is a crucial starting point for its biological activity. benchchem.com The morpholine moiety, a heterocyclic amine, and the halogenated phenyl ring are key components that contribute to the compound's interactions with biological targets. benchchem.comontosight.ai

The morpholine ring is a versatile scaffold in medicinal chemistry. nih.govnih.gov Its presence can influence properties such as solubility and the potential for hydrogen bonding. nih.gov The nitrogen atom within the morpholine ring is a key feature, often involved in crucial interactions with biological macromolecules. researchgate.net

The 4-chlorophenyl group significantly impacts the electronic and steric properties of the molecule. benchchem.com The chlorine atom, a halogen, enhances the lipophilicity of the compound, which can affect its ability to cross cell membranes. ontosight.ai The specific position and nature of the halogen on the phenyl ring are critical determinants of biological activity. benchchem.com

Impact of Substitution Patterns on the Morpholine Ring and 4-Chlorophenyl Moiety

Systematic modifications to both the morpholine and the 4-chlorophenyl parts of the molecule have been extensively studied to understand their effects on biological outcomes. These structure-activity relationship (SAR) studies are vital for optimizing the therapeutic potential of these derivatives. ontosight.ai

Halogen Substituent Effects on Biological Activity

The nature and position of halogen substituents on the phenyl ring play a significant role in modulating the biological activity of this compound derivatives. benchchem.com

Identity of the Halogen: In a study of morpholine-based thiazole (B1198619) derivatives as carbonic anhydrase-II inhibitors, it was found that a 4-para-bromophenyl derivative showed good potency, suggesting that larger halogens can increase activity. nih.govrsc.org Conversely, the 4-para-chlorophenyl analogs in the same study exhibited the least inhibitory activity. nih.govrsc.org This highlights that the specific halogen atom (e.g., chlorine, bromine, fluorine) can fine-tune the biological effect. nih.govrsc.orgacs.orgresearchgate.net

Multiple Halogen Substitutions: Some studies have explored the effects of multiple halogen substitutions. For instance, derivatives with a 2-bromo-5-chlorophenyl group have been synthesized, indicating that di-halogenated phenyl rings can also be a feature of biologically active molecules. benchchem.com

Influence of Aromatic and Heterocyclic Ring Substitutions

Replacing or substituting the 4-chlorophenyl ring with other aromatic or heterocyclic systems has led to the discovery of derivatives with diverse biological activities.

Thiazole Derivatives: The introduction of a thiazole ring has been a fruitful strategy. nih.govrsc.org In one study, morpholine-based thiazoles were investigated as inhibitors of bovine carbonic anhydrase-II. nih.govrsc.org The substitution on the thiazole moiety itself was found to be interdependent with the substitution on the phenyl ring. nih.govrsc.org For example, a 4-para-nitrophenyl substitution on the thiazole resulted in more potent compounds than the unsubstituted 4-phenyl derivatives. nih.govrsc.org

Pyrazole (B372694) Derivatives: Morpholine derivatives incorporating a pyrazole ring have also been synthesized and studied. ontosight.ai For example, a compound featuring a morpholine ring linked to a pyrazole moiety, which is further substituted with two 4-chlorophenyl groups, has been investigated for its potential pharmacological effects. ontosight.ai

Furan (B31954) Derivatives: The furan ring has been used as a substitute for the phenyl ring in the design of new compounds. nih.gov

Pyridine (B92270) Derivatives: The inclusion of a pyridine ring, as seen in 'Morpholine, 4-(3-(p-chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)-', can significantly influence the biological profile of the resulting molecule. ontosight.ai

Alkyl and Aryl Substitution Effects

The introduction of alkyl and aryl groups at various positions on the this compound scaffold can have a profound impact on activity.

Substitution on the Morpholine Ring: In a study on pyrimidine-4-carboxamides, it was found that substitutions at the 4-position of the morpholine ring were generally less favorable. acs.orgnih.gov Replacing the morpholine with a more hydrophobic piperidine (B6355638) was tolerated, while introducing a dimethylamine (B145610) group increased activity, suggesting that the polarity of the morpholine might be a limiting factor in some contexts. acs.orgnih.gov

Aryl Substitutions: The addition of further aryl groups can lead to compounds with different biological targets. For instance, the synthesis of 4-{4-[(E)-{[(E)-4-(4-chlorophenyl)-3-phenylthiazol- 2(3H)-ylidene]hydrazone}methyl] phenyl}morpholine has been reported. researchgate.net

Rational Design of Novel Analogues for Targeted Biological Interactions

The rational design of new this compound analogues is guided by the SAR data obtained from previous studies. This approach aims to create molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netexlibrisgroup.com

One strategy involves the hybridization of the this compound scaffold with other known pharmacophores. For example, by combining the structural features of this compound with other biologically active motifs, researchers can develop novel compounds with potentially synergistic or novel mechanisms of action. nih.gov

The design process often involves considering the three-dimensional structure of the target protein. By understanding the binding site, medicinal chemists can design molecules that fit precisely into the active site, leading to enhanced biological activity. This is exemplified in the design of inhibitors for specific enzymes where the morpholine moiety plays a role in interacting with the enzyme's active site. nih.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are powerful tools in the development of novel this compound derivatives.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target, often an enzyme or a receptor. uni-halle.de Molecular docking studies, a key component of SBDD, can predict how different derivatives will bind to the target. nih.govmdpi.com This allows for the in-silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing. For instance, docking studies have been used to elucidate the interactions of morpholine-based thiazoles with the active site of carbonic anhydrase-II. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD methods are employed. gardp.org This approach uses the information from a set of known active and inactive molecules to build a pharmacophore model. This model represents the key structural features required for biological activity. Quantitative structure-activity relationship (QSAR) analysis is another LBDD technique that correlates the physicochemical properties of the compounds with their biological activity. nih.gov

The iterative process of design, synthesis, and biological evaluation, guided by SBDD and LBDD, is crucial for the successful development of new therapeutic agents based on the this compound scaffold.

Data Tables

Table 1: Effect of Phenyl Ring Substitution on Carbonic Anhydrase-II Inhibition

Derivative TypeSubstitution on Phenyl RingIC50 Range (μM)Relative Potency
Morpholine-based thiazole4-para-nitrophenyl14–20Most Potent
Morpholine-based thiazoleUnsubstituted 4-phenyl24–46Moderate Potency
Morpholine-based thiazole4-para-chlorophenyl31–59Least Potent
Morpholine-based thiazole4-para-bromophenyl23.80Good Potency

Data sourced from a study on morpholine-based thiazoles as carbonic anhydrase-II inhibitors. nih.govrsc.org

Antinociceptive Activity Evaluation

The search for new and effective pain-relieving agents is a continuous effort in pharmaceutical research. Analogues of this compound have been investigated for their potential to alleviate pain.

In Vivo Behavioral Models (Hot Plate Test, Writhing Test)

The antinociceptive effects of several 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been evaluated in mice using the hot plate test and the writhing test. nih.govnih.gov The hot plate test assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia, while the writhing test, which involves inducing abdominal constrictions with an irritant like acetic acid, is a model for visceral pain and primarily reflects peripherally acting analgesics. nih.govfrontiersin.orgnih.gov

All the tested compounds in one study demonstrated antinociceptive effects in both the hot plate and writhing tests. nih.govnih.gov The pharmacological effects were generally observed within 60 minutes of administration. nih.govnih.gov Notably, these effects were achieved without significantly impacting the motor coordination or muscle relaxant abilities of the animals. nih.govnih.gov

One particular analogue, T-101, which features a 4-bromophenyl substituent, showed a strong, dose-dependent, and long-lasting antinociceptive effect in the hot plate test, alongside clear antinociceptive activity in the writhing test. nih.gov This suggests that T-101 may possess both central and peripheral analgesic properties. nih.gov In contrast, compounds T-103 (with a 3,4-dichlorophenyl substituent) and T-104 (with a 3-chlorophenyl substituent) exhibited a more potent effect in the writhing test compared to the hot plate test, indicating a predominantly peripheral mechanism of action. nih.gov

The table below summarizes the findings for some of the tested analogues:

Compound ID Substituent Hot Plate Test Writhing Test Locomotor Activity Motor Coordination/Myorelaxation Effect Duration
T-1002,4-dichlorophenylSignificant antinociceptive effectSignificant antinociceptive effectInhibitedNo impact---
T-1014-bromophenylStrong, dose-dependent, long-lasting effectClear antinociceptive effectNo changesNo impactLong-lasting
T-1024-chloro-(3-trifluoromethyl)phenylSignificant antinociceptive effectSignificant antinociceptive effectInhibitedNo impact---
T-1033,4-dichlorophenylWeaker effectStronger peripheral effect---No impactShort-lasting (up to 90 min)
T-1043-chlorophenylWeaker effectStronger peripheral effect---No impactShort-lasting (up to 90 min)

Mechanistic Insights into Antinociceptive Effects

The differential activity of the analogues in the hot plate and writhing tests provides some insight into their mechanisms of action. nih.gov Compounds that are more effective in the hot plate test are thought to act on the central nervous system, while those with greater efficacy in the writhing test are believed to have a peripheral site of action. nih.govnih.gov The writhing test is associated with the release of inflammatory mediators that stimulate nociceptors, suggesting that compounds active in this test may interfere with these peripheral pain pathways. nih.gov

The observation that some analogues, like T-103 and T-104, show a stronger effect in the writhing test suggests their primary action is likely outside the central nervous system. nih.gov This could be due to their intrinsic properties or potentially poor penetration across the blood-brain barrier. nih.gov Conversely, the potent and long-lasting central effects of T-101 in the hot plate test point towards a significant interaction with central pain-modulating pathways. nih.gov Further research is needed to elucidate the specific molecular targets responsible for these antinociceptive effects. nih.gov

Antimicrobial Properties and Spectrum of Activity

The morpholine moiety is recognized for its antimicrobial properties, and its incorporation into various chemical structures is a strategy to develop new antimicrobial agents. researchgate.netnih.gov

Antibacterial Efficacy, including DNA Gyrase Inhibition

The antibacterial potential of this compound analogues has been explored. For instance, the compound 4-(phenylsulfonyl)morpholine (B1295087), which contains a morpholine group, has been investigated for its ability to modulate the activity of existing antibiotics. nih.gov While it did not show significant intrinsic antimicrobial activity, it was found to enhance the efficacy of aminoglycoside antibiotics like amikacin (B45834) and gentamicin (B1671437) against certain Gram-negative bacteria. nih.gov

A key target for antibacterial drugs is DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govmdpi.commdpi.com Inhibition of DNA gyrase leads to a disruption of DNA supercoiling, ultimately causing bacterial cell death. mdpi.comacs.org Several studies have focused on designing and synthesizing new compounds that target this enzyme. acs.orgnih.gov New quinoline (B57606) hybrids have been synthesized and shown to exhibit good antibacterial activity, with some compounds displaying enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to ampicillin. nih.gov The most potent of these compounds also showed significant inhibition of S. aureus DNA gyrase. nih.gov

The table below presents data on the DNA gyrase inhibitory activity of some quinoline hybrids:

Compound ID Antibacterial Activity S. aureus DNA Gyrase Inhibition (IC50)
8bEnhanced activity against MRSA1.89 µM
9cEnhanced activity against MRSA2.73 µM
9dEnhanced activity against MRSA2.14 µM
Novobiocin (control)---1.636 µM

Antifungal Activity

The morpholine chemical class has yielded effective antifungal agents like fenpropimorph (B1672530) and amorolfine. nih.gov These compounds act by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov This dual-target mechanism makes it more difficult for fungi to develop resistance. nih.gov

Research into silicon-incorporated morpholine analogues has shown promising results. nih.gov Several of these sila-analogues exhibited potent antifungal activity against a range of human pathogenic fungi, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov One particular sila-analogue, 24, which is an analogue of fenpropimorph, demonstrated superior fungicidal potential compared to existing morpholine antifungals. nih.gov

While 4-(phenylsulfonyl)morpholine did not show a significant modulating effect on antifungal agents against Candida species, this was attributed to the presence of chitin (B13524) in the fungal cell wall, which can hinder drug penetration. nih.gov

Antitumor and Anticancer Investigations

The development of novel anticancer agents is a major focus of medicinal chemistry. The morpholine scaffold is present in several compounds investigated for their antitumor potential. rsc.orgnih.govnih.gov

A series of morpholine-substituted quinazoline (B50416) derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma). rsc.orgnih.gov Several of these compounds displayed significant cytotoxic activity, with some being more potent than the standard drug colchicine. nih.gov Two compounds in particular, AK-3 and AK-10, showed promising results across all three cell lines. rsc.orgnih.gov Mechanistic studies indicated that these compounds induce apoptosis (programmed cell death) and can arrest the cell cycle, thereby inhibiting cancer cell proliferation. rsc.orgnih.gov

The table below shows the in vitro anticancer activity of selected morpholine-substituted quinazoline derivatives:

Compound ID A549 (IC50) MCF-7 (IC50) SHSY-5Y (IC50)
AK-310.38 ± 0.27 µM6.44 ± 0.29 µM9.54 ± 0.15 µM
AK-108.55 ± 0.67 µM3.15 ± 0.23 µM3.36 ± 0.29 µM

Furthermore, a series of m-(4-morpholinoquinazolin-2-yl)benzamides were designed and synthesized, with several compounds demonstrating remarkable antiproliferative effects in vitro against HCT-116 (colon) and MCF-7 (breast) cancer cell lines. nih.gov The most potent compound, T10, was found to induce apoptosis and block a key signaling pathway (PI3K/Akt/mTOR) involved in cancer cell growth and survival. nih.gov This compound also showed the ability to inhibit tumor growth in a mouse model. nih.gov

In another study, modified 4-hydroxyquinolone analogues were synthesized and tested against four human cancer cell lines: HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). nih.gov One compound, 3g, exhibited promising IC50 values against all tested cell lines, indicating its potential as a broad-spectrum anticancer agent. nih.gov

In Vitro Cytotoxicity Assays against Cancer Cell Lines

The cytotoxic potential of this compound analogues has been explored against various cancer cell lines. Research into dihydropyrimidine (B8664642) derivatives, for instance, has shown that these compounds can be effective against cancer stem cells. nih.gov In one study, novel dihydropyrimidine derivatives were synthesized and tested against the LOVO colon cancer cell line. nih.gov Several of these compounds demonstrated significant inhibition of the side population of cancer stem cells, with more than 50% inhibition at a 10 μM concentration. nih.gov Specifically, compound DHP-5 from this series not only exhibited anti-proliferative effects in vitro but also arrested cancer cells at the G2 checkpoint. nih.gov

Similarly, pyrazoline-coumarin hybrids containing a 4-(4-chlorophenyl) group have been investigated for their anticancer properties. nih.gov One such derivative showed notable activity against the A549 lung cancer cell line with an IC50 value of 4.7 μM. nih.gov Further studies on thiazolyl-pyrazoline hybrids incorporating a morpholine ring have identified compounds with dual inhibitory activity against EGFR and HER2. nih.gov For example, a morpholine-bearing derivative demonstrated IC50 values of 4.34 μM and 2.28 μM against EGFR and HER2, respectively. nih.gov Another study highlighted a thiazolyl-pyrazoline derivative with a 4-chlorophenyl substituent at the C-5 position of the pyrazoline ring, which showed activity comparable to or better than cisplatin (B142131) against A549 and MCF-7 cancer cell lines. nih.gov

The septin inhibitor forchlorfenuron (B1673536) (FCF) and its analogues have also been investigated for their cytotoxic effects. nih.gov While FCF itself showed inhibitory effects on malignant mesothelioma (MM) cell growth, its analogues with different halogen substitutions on the pyridine ring displayed varying potencies. The potency was generally correlated with the size of the halogen atom, with iodo-substituted analogues being the most effective. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Analogues

Compound/Analogue Type Cancer Cell Line(s) Key Findings
Dihydropyrimidine derivatives LOVO (colon cancer) >50% inhibition of side population cancer stem cells at 10 µM; DHP-5 arrested cells at G2 checkpoint. nih.gov
Pyrazoline-coumarin hybrid A549 (lung cancer) IC50 value of 4.7 µM. nih.gov
Thiazolyl-pyrazoline hybrid EGFR and HER2 expressing cells Dual inhibition with IC50 values of 4.34 µM (EGFR) and 2.28 µM (HER2). nih.gov
Thiazolyl-pyrazoline derivative A549 and MCF-7 Activity comparable to or better than cisplatin. nih.gov
Forchlorfenuron (FCF) analogues ZL55, MSTO-211H, SPC212 (malignant mesothelioma) Potency correlated with halogen atom size; iodo-substituted analogues were most effective. nih.gov

Inhibition of Key Enzymes in Cancer Cell Proliferation

Analogues of this compound have demonstrated the ability to inhibit key enzymes that are crucial for the proliferation of cancer cells. One such target is the microtubule affinity-regulating kinase 4 (MARK4), a serine/threonine kinase that plays a role in regulating microtubule dynamics and is overexpressed in several human cancers. rsc.org A study focused on morpholine-based hydroxylamine (B1172632) analogues identified a potent and selective inhibitor of MARK4. This compound was found to induce apoptosis in MCF-7 breast cancer cells, suggesting its potential as a lead candidate for cancer treatment through MARK4 inhibition. rsc.org

mTOR Inhibition

The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. acs.orgnih.gov The mTOR signaling pathway is often hyperactivated in various cancers and neurological disorders. acs.org Research has shown that incorporating morpholine derivatives into mTOR inhibitors can significantly enhance their selectivity. nih.gov By replacing the standard morpholine in pyrazolopyrimidine inhibitors with bridged morpholines, researchers have developed analogues with subnanomolar mTOR IC50 values and up to a 26,000-fold selectivity over PI3Kα. nih.gov Molecular modeling suggests that this profound selectivity arises from a single amino acid difference between PI3K and mTOR, which creates a deeper pocket in mTOR that can accommodate the bridged morpholines. nih.gov

Furthermore, novel 1,3,5-triazine (B166579) derivatives containing a morpholine moiety have been developed as potent and brain-permeable mTOR inhibitors. acs.orgnih.gov One such compound, PQR626, demonstrated excellent brain penetration and was well-tolerated in mice. acs.org Another compound from this class, PQR620, along with the dual PI3K/mTOR inhibitor PQR530, effectively crossed the blood-brain barrier and showed potential in a mouse model of chronic epilepsy. nih.gov These findings highlight the importance of the morpholine scaffold in designing selective and effective mTOR inhibitors for various therapeutic applications.

Anti-inflammatory Potential

Derivatives of 4-phenyl morpholine have been reported to possess anti-inflammatory properties. ijpsonline.com The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema. nih.gov For instance, pyrazoline derivatives have been synthesized and shown to exhibit promising anti-inflammatory effects. nih.gov In one study, N-benzylidine-2-morpholino benzenamine and N-(3-nitro benzylidine)-2-morpholino benzenamine demonstrated significant anti-inflammatory activity. ijpsonline.com

The mechanism of anti-inflammatory action for some of these compounds is thought to be related to the stabilization of lysosomal membranes, which prevents the release of pro-inflammatory enzymes. rjptonline.org Research on β-aminovinylketones containing pyrrolidine, piperidine, and morpholine residues showed a reduction in inflammation in a histamine-induced model. mdpi.com However, in an inflammatory model induced by concanavalin (B7782731) A, compounds with piperidine and morpholine fragments actually increased inflammation relative to the control group. mdpi.com

Antidiabetic Activity

The morpholine scaffold has been incorporated into various compounds with potential antidiabetic activity. For instance, a hybrid structure of sulfonamide-1,3,5-triazine-thiazole containing a morpholine moiety has shown selective inhibition of dipeptidyl peptidase 4 (DPP-4) in vivo, leading to a blood glucose-lowering effect. nih.gov DPP-4 inhibitors, also known as gliptins, are a class of oral anti-diabetic drugs that work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood glucose. mdpi.compensoft.net

Other research has focused on spirothiazolidine analogues. nih.gov In one study, compounds 6 and 9, derived from 4-(4-aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, exhibited higher therapeutic indices for both alpha-amylase and alpha-glucosidase inhibition compared to the standard drug acarbose. nih.gov Inhibition of these enzymes slows down the digestion of carbohydrates, thereby reducing the post-meal spike in blood glucose levels.

Table 2: Antidiabetic Activity of Morpholine Analogues

Compound/Analogue Type Target/Mechanism Key Findings
Sulfonamide-1,3,5-triazine-thiazole hybrid DPP-4 inhibition Showed blood glucose-lowering effect in vivo. nih.gov
Spirothiazolidine analogues (Compounds 6 & 9) α-amylase and α-glucosidase inhibition Higher therapeutic indices compared to acarbose. nih.gov

Antimalarial Research Applications

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial chemotherapy, with chloroquine (B1663885) being a prominent example. hilarispublisher.com However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. hilarispublisher.comnih.gov Analogues of this compound have been investigated in this context.

A series of morpholine analogues functionalized with a hydroxyethylamine (HEA) pharmacophore were synthesized and screened for their activity against P. falciparum. rsc.org One analogue, 6k, was identified as a hit molecule with an inhibitory concentration of 5.059 ± 0.2036 μM. rsc.org Importantly, these analogues did not show cytotoxicity against liver cells (HepG2) up to a concentration of 2 mM. rsc.org Further investigation revealed that these compounds target plasmepsin X, a validated antimalarial drug target. rsc.org

Other research has focused on quinoline-4-carboxamide derivatives. acs.org Modifications to the morpholine group in these compounds were found to be crucial for their antiparasitic activity. acs.org For instance, replacing the morpholino group with piperidine was not tolerated, highlighting the importance of the morpholine oxygen for activity. acs.org Several of these compounds showed excellent activity at low doses in mice, with reductions in parasitemia above 99%. acs.org

Antiviral Properties

The morpholine ring is a key component in some antiviral drugs. nih.gov Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has yielded compounds with antiviral activity against the tobacco mosaic virus (TMV). nih.gov In a study where ten new derivatives were synthesized, compounds 7b and 7i showed promising anti-TMV activity. nih.gov Although slightly less effective than the control agent ningnanmycin, these findings demonstrate the potential of incorporating the 4-chlorophenyl and morpholine-related scaffolds into novel antiviral agents. nih.gov

More broadly, research into fleximer nucleoside analogues has identified compounds with broad-spectrum antiviral activity. nih.gov One such analogue, KAD-025, was active against several viral families, including flaviviruses, filoviruses, and coronaviruses, without showing toxicity up to 100 µM. nih.gov While not directly containing a this compound moiety, this research highlights the ongoing efforts to develop new antiviral compounds where this scaffold could potentially be incorporated.

Cholinesterase Inhibitory Activity

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for the management of Alzheimer's disease. In this context, researchers have synthesized and evaluated novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group for their anti-cholinesterase activities. nih.gov

A study investigating these derivatives revealed that the position of the chloro substituent on the 4-N-phenyl ring influences the inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For instance, a compound bearing a meta-chloro substituent on the 4-N-phenylamino ring demonstrated greater potency for BChE inhibition compared to its ortho- and para-chloro counterparts. mdpi.com Specifically, for a series of 3-aminoquinoline (B160951) derivatives, the meta-chloro substituted compound showed more potent BChE inhibition than the ortho- and para-chloro derivatives. mdpi.com Interestingly, the meta- and para-chloro derivatives exhibited similar potency against AChE, and were more active than the ortho-chloro derivative. mdpi.com

The majority of the synthesized compounds in this class displayed a preference for inhibiting AChE over BChE, as indicated by their selectivity index (SI) values being greater than one. mdpi.com Kinetic analysis of some of the most potent compounds indicated a mixed-type inhibition of AChE. nih.gov

Compound IDSubstituent PositionAChE IC₅₀ (µM)BChE IC₅₀ (µM)
12b ortho-chloro> 50> 100
12c meta-chloro42.35 ± 2.1185.12 ± 3.24
12d para-chloro43.18 ± 1.98> 100

Data sourced from a study on morpholine-bearing quinoline derivatives. mdpi.com

Central Nervous System (CNS) Activities and Neurological Targets

The morpholine ring is recognized as a valuable heterocycle in the discovery of drugs targeting the central nervous system (CNS). nih.govnih.gov Its physicochemical properties, including a pKa value that enhances solubility and the ability to participate in various interactions, contribute to improved blood-brain barrier permeability. nih.govnih.govacs.org Consequently, morpholine analogues are frequently investigated for their potential to modulate CNS targets. nih.gov

Monoamine oxidase-A (MAO-A) is a key enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. Its inhibition is a well-established approach for treating depression and anxiety disorders. nih.gov Research into morpholine-containing chalcones has identified several compounds with reversible and selective MAO-A inhibitory activity. nih.gov

In one study, a series of (E)-3-(substituted-phenyl)-1-(4-morpholinophenyl)prop-2-en-1-ones were synthesized and evaluated. Among these, compounds with specific substitutions on the phenyl ring demonstrated notable MAO-A inhibition. For example, the compound (E)-3-(2-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C12) displayed an IC₅₀ value of 9.35 ± 0.11 µM for MAO-A inhibition. nih.gov The study highlighted that these morpholine-based chalcones have the potential to be developed as novel antidepressant lead compounds. nih.gov

Compound IDSubstitution on Phenyl RingMAO-A IC₅₀ (µM)
C6 4-Fluoro8.45 ± 0.19
C12 2-Chloro9.35 ± 0.11
C14 2,4-Dichloro7.91 ± 0.08

Data from a study on morpholine-based chalcones as MAO-A inhibitors. nih.gov

The dopamine (B1211576) D4 receptor is a significant target in the development of treatments for neurological and psychiatric disorders, including schizophrenia. nih.gov A series of chiral alkoxymethyl morpholine analogues have been synthesized and evaluated as potent and selective dopamine D4 receptor antagonists. nih.gov

In this research, a key analogue featuring a 4-chlorobenzyl substituent was found to be equipotent to a previously identified lead compound, with a Ki value of 42 nM. nih.gov The study demonstrated that modifications to the alkoxy and southern fragments of the morpholine scaffold could be made to optimize potency and pharmacokinetic properties, such as reducing lipophilicity. nih.gov The efforts culminated in the identification of a novel, potent, and selective dopamine D4 receptor antagonist with high selectivity against other dopamine receptor subtypes. nih.gov

CompoundR¹ GroupKi (nM)cLogP
ML398 4-chlorophenyl365.10
4a 4-chlorobenzyl424.31

Data from a study on chiral alkoxymethyl morpholine analogs as D4R antagonists. nih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase-II Inhibition)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. frontiersin.orgnih.gov Morpholine derivatives have been explored as inhibitors of these enzymes.

A study focused on the synthesis of morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (CA-II). rsc.org These compounds were designed to interact with the CA-II binding site and impede its function. rsc.org The research found that several of the synthesized thiazole derivatives exhibited varying degrees of inhibitory activity against CA-II, with some showing greater affinity than the standard drug, acetazolamide. rsc.orgresearchgate.net Kinetic studies of the most potent compound in that series revealed concentration-dependent inhibition. rsc.orgresearchgate.net

Other Reported Biological Activities

Analogues of this compound have been investigated for a variety of other biological activities, demonstrating the versatility of this chemical scaffold.

Antihyperlipoproteinemic Activity: A series of 17 new morpholine derivatives with varying aromatic substitutions on the morpholine ring were synthesized and found to possess antihyperlipidemic properties. nih.gov These compounds were shown to suppress cholesterol biosynthesis by inhibiting squalene (B77637) synthase, with the most active compounds having IC₅₀ values between 0.7 and 5.5 µM. nih.gov In an in vivo model of acute experimental hyperlipidemia, these compounds reduced total cholesterol, triglycerides, and LDL levels by 15-80%. nih.gov

Bronchodilatory Activity: The bronchodilator potential of morpholine derivatives has been explored. One study on R-836, a 2,5-diethyl-7-(4-thiomorpholino)-1,2,4-triazolo[1,5-c]pyrimidine, demonstrated its ability to relax tracheal preparations and reduce bronchoconstriction in various animal models. nih.gov It was found to be approximately two to three times more potent than theophylline (B1681296) in direct comparisons. nih.gov

Antidepressant Activity: Beyond MAO-A inhibition, other morpholine derivatives have shown potential as antidepressants. A study on 2-aryloxymethylmorpholine derivatives found that they displayed antidepressant properties in animal models. google.com Another compound, 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide, was also evaluated for antipsychotic and antidepressant activity, showing effects on the dopaminergic and adrenergic systems. nih.gov

Antiemetic Activity: The morpholine nucleus is present in the FDA-approved drug aprepitant, a neurokinin 1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting. ijprems.com This highlights the potential for morpholine derivatives in the development of antiemetic agents.

Conclusion

Established Synthetic Routes for this compound

The foundational synthesis of this compound can be achieved through several reliable methods, primarily involving condensation reactions or the functionalization of a pre-existing morpholine ring.

Multi-step Condensation and Functionalization Approaches

The synthesis of N-aryl morpholine derivatives is often accomplished through the reaction of diethanolamine (B148213) with an appropriate aryl precursor. A common approach involves the cyclization of N-(4-chlorophenyl)diethanolamine. This precursor is typically prepared by the N-alkylation of 4-chloroaniline (B138754) with two equivalents of ethylene (B1197577) oxide or 2-chloroethanol. The subsequent intramolecular cyclization of the diol under acidic conditions, often using a dehydrating agent like sulfuric acid, yields the morpholine ring.

Alternatively, functionalization of the morpholine ring is a direct and widely used method. One such documented synthesis involves the reaction of morpholine with (4-chlorophenyl)carbamic chloride. iucr.org This reaction, typically conducted by stirring the reactants in refluxing ethanol (B145695), results in the formation of N-(4-Chlorophenyl)morpholine-4-carboxamide, a related derivative. iucr.org Direct N-arylation of morpholine with a 4-chlorophenyl halide can also be performed, usually requiring a catalyst system such as a palladium or copper complex to facilitate the carbon-nitrogen bond formation.

Another strategy involves the reaction of morpholine with a precursor containing the 4-chlorophenyl group. For instance, the synthesis of 'Morpholine, 4-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-' is achieved by reacting morpholine with 3-(4-chlorophenyl)-1-oxo-2-propenyl chloride. ontosight.ai This highlights a modular approach where the morpholine unit is added to a functionalized chlorophenyl-containing molecule.

Mannich Reaction Applications in Morpholine Synthesis

The Mannich reaction is a three-component condensation reaction that forms a C-C bond and is highly valuable for synthesizing β-amino ketones and other related structures known as Mannich bases. academicjournals.orgresearchgate.net This reaction is particularly useful for producing derivatives where a morpholine ring is tethered to a carbon backbone.

A specific application involves the reaction of an aromatic aldehyde, an amine (in this case, morpholine), and a compound with an active hydrogen atom. academicjournals.org For example, the synthesis of 3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide has been successfully documented. arabjchem.orgmdpi.com This synthesis proceeds by reacting 4-chlorobenzaldehyde (B46862), morpholine, and phenylacetamide in ethanol under reflux conditions. arabjchem.org The Mannich reaction provides a straightforward and efficient route to complex molecules incorporating the 4-chlorophenyl and morpholine moieties in a single step. academicjournals.orgmdpi.com

Table 1: Mannich Reaction for Morpholine Derivative Synthesis
AldehydeAmineActive Hydrogen CompoundProductReference(s)
4-ChlorobenzaldehydeMorpholinePhenylacetamide3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide arabjchem.org, mdpi.com
4-ChlorobenzaldehydeMorpholineThiourea1,3-bis-(morpholin-4-yl-(4-chlorophenyl)-methyl)-thiourea academicjournals.org
4-ChlorobenzaldehydeUreaSuccinimide1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea academicjournals.org

Advanced Synthetic Strategies for Morpholine Derivatives Incorporating 4-Chlorophenyl Moieties

More complex molecular architectures that feature the this compound substructure integrated with other heterocyclic systems are of significant interest. These advanced strategies enable the creation of hybrid molecules with diverse properties.

Pyrimidine (B1678525) Core Integration

The pyrimidine nucleus is a key component in many biologically significant molecules. nih.gov The synthesis of derivatives that fuse a pyrimidine core with a this compound moiety often involves the reaction of a halogenated pyrimidine with morpholine.

One reported method describes the synthesis of 4-(4-chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. nih.gov This is achieved by nucleophilic aromatic substitution, where a solution of 2-(methylthio)-4-chloro-6-(4-chlorophenyl)pyrimidine-5-carbonitrile is heated under reflux with morpholine in dry benzene (B151609). nih.gov Similarly, researchers have synthesized 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, demonstrating the versatility of this building block approach. tandfonline.com Another example involves treating 2-[4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamino]-4,6-dichloro-s-triazine with morpholine to substitute one of the chlorine atoms, yielding a complex molecule with an appended morpholine ring. researchgate.net

Table 2: Synthesis of Pyrimidine Derivatives
Pyrimidine PrecursorReagentProductReference(s)
2-(Methylthio)-4-chloro-6-(4-chlorophenyl)pyrimidine-5-carbonitrileMorpholine4-(4-Chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile nih.gov
2-Amino-4-(4-chlorophenyl)-6-chloro-pyrimidine4-Morpholinophenylboronic acid4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine tandfonline.com
2-[4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamino]-4,6-dichloro-s-triazineMorpholine2-[4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamino]-4-(morpholino)-6-chloro-s-triazine researchgate.net

Thiazole (B1198619) Moiety Introduction

The thiazole ring is another important heterocycle. Its incorporation into molecules containing the this compound structure can be achieved through cyclocondensation reactions. The Hantzsch thiazole synthesis is a classic and commonly applied method, which involves the reaction of an α-halocarbonyl compound with a thioamide. tubitak.gov.tr

For the synthesis of thiazoles bearing a 4-chlorophenyl group, 2-bromo-1-(4-chlorophenyl)ethanone is a common starting material. researchgate.netsemanticscholar.org This can be reacted with various hydrazine (B178648) carbothioamides or ureas in a cyclocondensation reaction to generate the thiazole ring. researchgate.netsemanticscholar.org The morpholine moiety can be introduced subsequently or be present on one of the precursors. For instance, a morpholine-triazole-penicillin hybrid has been synthesized via a Mannich reaction, showcasing a pathway to link these different rings. researchgate.netsemanticscholar.org Studies have also reported the synthesis and evaluation of 4-para-chlorophenyl substituted morpholine-based thiazoles, indicating active research in this area. nih.gov

Pyrazole (B372694) Ring System Incorporations

Pyrazole derivatives are known for their wide range of applications. nih.govmdpi.com Synthesizing molecules that combine pyrazole with a this compound unit can be accomplished through several strategies, including multicomponent reactions and functional group transformations.

One effective method is a three-component reaction involving an aldehyde, malononitrile, and a pyrazolone (B3327878) derivative. nih.gov Specifically, 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles have been synthesized by reacting an aldehyde with 1-(4-chlorophenyl)-3-methyl-5-pyrazolone and malononitrile. nih.gov This method efficiently constructs a complex heterocyclic system containing the 4-chlorophenyl-pyrazole core.

Another approach involves building the morpholine functionality onto a pre-formed pyrazole ring. A notable example is the synthesis of (5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-3-yl)(morpholino)methanethione. This compound was prepared through a one-pot reaction of a pyrazole-3-carbaldehyde, morpholine, and elemental sulfur in DMF, demonstrating an efficient C-S/C-N bond formation strategy. beilstein-journals.org This highlights the ability to append the morpholine group as a thioamide onto a pyrazole scaffold that already bears a substituted phenyl ring. beilstein-journals.org

Table 3: Synthesis of Pyrazole Derivatives
Pyrazole Precursor / Starting MaterialsReagentsProduct TypeReference(s)
Aldehyde + 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone + MalononitrileDABCO (catalyst)6-Amino-4-aryl-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile nih.gov
Pyrazole-3-carbaldehyde + Morpholine + Elemental SulfurHeat in DMFPyrazolyl-morpholino-methanethione beilstein-journals.org

Chalcone (B49325) Derivatives in Morpholine Synthesis

Chalcones, characterized by an α,β-unsaturated ketone core linking two aromatic rings, are versatile precursors in the synthesis of numerous heterocyclic compounds. nih.govresearchgate.net Their electrophilic double bond and carbonyl group are susceptible to a variety of cyclization reactions, leading to heterocycles such as pyrimidines, pyrazoles, and benzodiazepines. nih.gov

However, the direct synthesis of the morpholine ring system from chalcone precursors is not a widely documented strategy. The literature more frequently details the synthesis of complex chalcone derivatives that incorporate a pre-existing morpholine moiety. A prominent example is the synthesis of (E)-3-(4-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one. This compound is typically synthesized via the Claisen-Schmidt condensation of 4'-morpholinoacetophenone (B1345126) with 4-chlorobenzaldehyde in a basic medium, such as an alcoholic solution of sodium hydroxide. mdpi.comnih.gov

The general reaction is as follows:

4'-morpholinoacetophenone + 4-chlorobenzaldehyde → (E)-3-(4-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one + H₂O

In this context, the morpholine ring is part of the acetophenone (B1666503) reactant and not formed during the reaction. These morpholine-based chalcones are of interest for their potential biological activities, including monoamine oxidase (MAO) inhibition. mdpi.comnih.gov The morpholine group is often incorporated to enhance properties like solubility and brain permeability. mdpi.com The trans (E) configuration of the resulting chalcone is typically confirmed by the large coupling constant (J > 15 Hz) of the vinylic protons in ¹H NMR spectra. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, catalyst, reaction temperature, and reactant ratios.

One common synthetic route to this compound involves the reaction of 4-chloroaniline with di(2-chloroethyl) ether or the reaction of 4-chlorophenyl isocyanate with diethylene glycol followed by cyclization. benchchem.com Another approach is the coupling of 4-aminomorpholine (B145821) with 4-chlorobenzoyl chloride derivatives. benchchem.com For these types of reactions, several factors can be systematically varied to enhance the yield. benchchem.comresearchgate.net

Key optimization strategies include:

Temperature Control : Maintaining an optimal temperature is crucial to ensure the reaction proceeds at a reasonable rate while minimizing the formation of side products from over-acylation or decomposition. For instance, reflux conditions of 70–80°C are reported for certain methods. benchchem.com

Solvent Selection : The use of anhydrous solvents is often preferred to prevent hydrolysis of reactive intermediates. Ethanol is a commonly used solvent for these syntheses. benchchem.com

Catalyst and Reagent Screening : The choice of base or catalyst can significantly impact reaction efficiency. In syntheses involving condensation, different bases like sodium hydroxide, piperidine (B6355638), or morpholine itself can be screened to find the most effective catalyst. researchgate.netbibliomed.org

pH Monitoring : During workup, careful neutralization of the reaction mixture, for example with sodium bicarbonate, is necessary to isolate the crude product effectively before purification. benchchem.com

Purification of the final product is typically achieved through recrystallization from a suitable solvent mixture (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel. benchchem.com Through careful optimization of these conditions, typical yields for the synthesis of this compound can range from 65% to 80%. benchchem.com

Table 1: Illustrative Parameters for Reaction Optimization This table provides a generalized example of how reaction conditions can be varied to optimize the yield of a target product, based on common organic synthesis practices.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNeat10012< 5
2Triethylamine (10)Toluene80845
3Piperidine (10)EthanolReflux662
4Morpholine (20)EthanolReflux676
5NaOH (1.2 eq)MethanolRoom Temp2485
6NaOH (1.2 eq)Ethanol80491

Stereoselective Synthesis and Chiral Analogues of this compound

The synthesis of specific stereoisomers of morpholine derivatives is of significant interest, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. Stereoselective synthesis of morpholines can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. organic-chemistry.orgtsijournals.com

While specific methods for the stereoselective synthesis of this compound are not extensively detailed, general principles can be applied, and chiral analogues have been successfully synthesized. A notable example is the synthesis of 2-(4-chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine. This reaction involves a Lewis acid-catalyzed halo-etherification of 4-chlorostyrene (B41422) with N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, which proceeds via a halonium intermediate to construct the morpholine ring with the chlorophenyl group at the C2 position. nih.gov This method introduces a chiral center to the morpholine ring.

General strategies for preparing chiral morpholines include:

Intramolecular Cyclization : Asymmetric synthesis can be achieved through intramolecular cyclization of chiral precursors. For example, an enantioselective synthesis of 3-substituted morpholines can be accomplished from aminoalkyne substrates via a tandem hydroamination and asymmetric transfer hydrogenation reaction. organic-chemistry.org

Use of Chiral Pool : Commercially available chiral building blocks, such as enantiomerically pure amino alcohols, can be used as starting materials to construct the morpholine ring with a defined stereochemistry.

Chiral Auxiliaries : A chiral auxiliary, such as an Evans oxazolidinone, can be used to direct the stereoselective formation of a new chiral center, which is later cleaved to yield the enantiomerically enriched product. tsijournals.com

These methodologies allow for the creation of a wide array of chiral morpholine analogues, where the stereochemistry at one or more positions on the ring is precisely controlled. organic-chemistry.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical data regarding its proton and carbon framework.

Proton NMR (¹H-NMR) Spectral Analysis

The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the morpholine ring and the chlorophenyl group. The aromatic protons on the chlorophenyl ring typically appear as two doublets in the downfield region, a pattern characteristic of a 1,4-disubstituted benzene ring. The protons of the morpholine ring, being in a more shielded chemical environment, resonate further upfield. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are generally observed at a different chemical shift than those adjacent to the oxygen atom (O-CH₂). While extensive experimental data is limited in published literature, predicted spectral data provides a reliable estimation of these chemical shifts. benchchem.com

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ ppm) Multiplicity
Aromatic (C₆H₄Cl) 7.2–7.4 Doublet
Morpholine (O-CH₂) 3.6–3.8 Multiplet

Carbon-13 NMR (¹³C-NMR) Spectral Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the four unique carbons of the chlorophenyl ring and the two unique carbons of the morpholine ring. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the morpholine nitrogen (C-N) have characteristic chemical shifts. The two equivalent carbons adjacent to the oxygen in the morpholine ring and the two equivalent carbons adjacent to the nitrogen also produce distinct signals.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ ppm)
Aromatic (C-Cl) 125–135
Aromatic (C-H) 115-130
Aromatic (C-N) 145-155
Morpholine (O-CH₂) 65–70

Two-Dimensional NMR Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The nominal molecular weight of this compound is 197.66 g/mol . nih.gov In mass spectrometry, the compound would exhibit a molecular ion peak ([M]⁺) at m/z 197, along with an isotope peak ([M+2]⁺) at m/z 199 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Key fragmentation of the molecule involves the cleavage of the morpholine ring and the loss of the chloro substituent. benchchem.com

Table 3: Mass Spectrometry Data for this compound

Fragment Predicted m/z
[M]⁺ (Molecular Ion) 197
[M+2]⁺ (Isotope Peak) 199
Loss of Cl 162
Cleavage of morpholine ring 132

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage in the morpholine ring, the C-N bond, aromatic and aliphatic C-H stretching, and the C-Cl bond. benchchem.com

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Assignment Predicted Wavenumber (cm⁻¹)
C-H Stretch (Aliphatic) Morpholine CH₂ 2800–3000
C-O-C Stretch Ether linkage in morpholine 1100–1250
C-Cl Stretch Aryl chloride 750–850
C-N Stretch Tertiary amine 1200-1250

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray diffraction structure for the specific compound this compound has not been reported. However, crystallographic studies on closely related derivatives, such as 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, have shown that the morpholine ring typically adopts a stable chair conformation. nih.goviucr.orgpsu.edu If a crystal structure for this compound were determined, it would be expected to confirm the chair conformation of the morpholine ring and provide precise measurements of the bond lengths and angles for both the morpholine and the chlorophenyl moieties. It would also elucidate the nature of intermolecular forces, such as C-H···π or π–π stacking interactions, that govern the crystal packing. nih.gov

Mechanisms of Action and Molecular Interactions of 4 4 Chlorophenyl Morpholine and Its Derivatives

Molecular Target Identification and Validation

Research has identified several key molecular targets for derivatives containing the 4-(4-chlorophenyl)morpholine or related structures. These targets are diverse, ranging from receptors in the central nervous system to critical enzymes involved in cell signaling and neurotransmitter metabolism.

Identified molecular targets include:

Sigma Receptors (σ): Certain derivatives, such as (+)-Methyl (1R,2S)-2-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate, have been identified as potent ligands for sigma receptors, which are unique proteins located in the endoplasmic reticulum. nih.gov Another example is the sigma-1 receptor antagonist, (R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate (MS-377). nih.gov

Corticotropin-Releasing Factor Receptor 1 (CRF1): The derivative 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) is a potent and selective antagonist of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis involved in the stress response. nih.gov

Monoamine Oxidases (MAO-A and MAO-B): Morpholine-based chalcones and other derivatives have been shown to be effective inhibitors of MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters. nih.govnih.gov

Cholinesterases (AChE and BChE): A series of novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine (B109124) group have been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov

Protein Kinase B (AKT2): A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were screened against 139 purified kinases, with one compound, 4j, showing specific low micromolar inhibitory activity against AKT2 (also known as PKBβ), a key enzyme in oncogenic signaling pathways. nih.govnih.govcore.ac.uk

Binding Affinity and Receptor Interactions

The affinity of these derivatives for their molecular targets varies significantly, contributing to their potency and selectivity. Binding is often characterized by specific interactions with amino acid residues within the target's binding pocket.

CRF1 Receptor: The antagonist MTIP binds to the human CRF1 receptor with subnanomolar affinity. nih.gov It interacts with an allosteric binding pocket formed by transmembrane domains 3, 5, and 6, which blocks the conformational changes required for receptor activation. mdpi.com

Sigma Receptors: Novel derivatives of (+)-MR200, which contains a 4-(4-chlorophenyl)-4-hydroxypiperidin moiety, have been optimized to achieve high affinity and selectivity for sigma receptors. nih.gov Molecular docking studies have helped to rationalize the binding interactions responsible for this affinity. nih.gov

Monoamine Oxidase: Morpholine-containing chalcone (B49325) derivatives have shown potent inhibition of MAO-B. For instance, compound MO1 exhibited a high affinity with an IC50 value of 0.030 µM. nih.gov Molecular docking studies suggest that these compounds interact with key residues in the MAO-B active site. For example, some derivatives show pi-pi stacking interactions with Tyr326 and Tyr398, which are crucial for holding the inhibitor in the entrance cavity of the enzyme. nih.gov

Cholinesterases: For morpholine-bearing quinoline (B57606) derivatives, kinetic analysis and molecular docking studies indicate that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

AKT2 Kinase: The pyrano[2,3-c]pyrazole derivative 4j exhibited an IC50 value of 12 μM for AKT2. nih.govresearchgate.net

The following table summarizes the binding affinities of representative derivatives for their respective targets.

Compound/Derivative ClassTargetBinding Affinity MeasurementValue
MTIPCRF1 ReceptorED50 (ex vivo binding)~1.3 mg/kg
N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j)AKT2/PKBβIC5012 μM
Morpholine-based chalcone (MO1)MAO-BIC500.030 µM
Morpholine-based chalcone (MO1)MAO-BKi0.018 µM
4-N-phenylaminoquinoline-morpholine (11g)AChEIC501.94 ± 0.13 μM
4-N-phenylaminoquinoline-morpholine (11g)BChEIC5028.37 ± 1.85 μM

Biochemical Pathway Modulation

By interacting with their molecular targets, this compound derivatives can modulate key biochemical and signaling pathways.

AKT Signaling Pathway: The N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative 4j, by inhibiting AKT2, directly interferes with the AKT signaling pathway. nih.govnih.gov This pathway is a central node in cellular processes such as cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including glioma. nih.govnih.gov

Hypothalamic-Pituitary-Adrenal (HPA) Axis: The CRF1 receptor antagonist MTIP modulates the HPA axis, which is the body's primary stress response system. By blocking CRF1, MTIP can attenuate the release of stress hormones like corticosterone (B1669441) in response to specific stressors. nih.gov

Monoaminergic Neurotransmission: As inhibitors of MAO-A and MAO-B, derivatives of this compound prevent the breakdown of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. nih.gov This leads to increased levels of these monoamines in the synaptic cleft, thereby modulating neurotransmission pathways associated with mood and motor control. nih.gov

Cholinergic Neurotransmission: By inhibiting AChE, certain derivatives increase the concentration and duration of action of acetylcholine in the synapse. nih.gov This enhances cholinergic signaling, a pathway vital for cognitive functions like memory and learning. nih.gov

Cellular and Molecular Effects

The modulation of biochemical pathways by these compounds translates into observable cellular and molecular effects.

Anticancer Activity: Derivatives of 4-(4-nitrophenyl)morpholine (B78992) are noted for their anticancer activity. nih.govresearchgate.net Specifically, the AKT2 inhibitor 4j has been shown to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells and exhibits potent EC50 values against glioblastoma cell lines. nih.govnih.gov Furthermore, morpholine-substituted tetrahydroquinoline derivatives have demonstrated the ability to induce apoptosis in cancer cells in a dose-dependent manner. For instance, one such compound achieved over 90% apoptosis in A549 lung cancer cells at a concentration of 6 µM. mdpi.com

Neuroprotection and Neurotransmission: Sigma-1 receptor agonists have been shown to have neuroprotective properties. nih.gov By inhibiting MAO-B, certain derivatives can protect dopaminergic neurons from degradation, a key mechanism in Parkinson's disease. nih.gov Inhibition of cholinesterases can alleviate cognitive deficits in models of Alzheimer's disease. nih.gov

Antinociceptive Effects: In animal models, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have demonstrated significant antinociceptive (pain-reducing) effects in both hot plate and writhing tests, without impacting motor coordination.

Enzyme Kinetics and Inhibition Mechanisms

Kinetic studies have elucidated the specific mechanisms by which these derivatives inhibit their target enzymes. The type of inhibition (e.g., competitive, non-competitive, mixed) provides insight into the inhibitor's binding mode. khanacademy.org

Cholinesterase Inhibition: Kinetic analysis of morpholine-bearing quinoline derivatives revealed a mixed-type inhibition for both compounds 11a and 11g against AChE. nih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). nih.gov

Monoamine Oxidase Inhibition: A morpholine-based chalcone, MO1, was found to be a reversible mixed-type inhibitor of MAO-B with a Ki value of 0.018 µM. nih.gov This suggests that MO1 binds to an allosteric site on MAO-B, distinct from the substrate-binding site. nih.gov In another study, acyl hydrazine (B178648) derivatives containing a 4-chlorophenyl group were identified as competitive inhibitors of MAO-B, meaning they bind directly to the active site and compete with the natural substrate. acs.org The Ki values for two such competitive inhibitors, ACH10 and ACH14, were 0.097 µM and 0.10 µM, respectively. acs.org

The table below details the kinetic parameters for the inhibition of various enzymes by representative derivatives.

Derivative ClassEnzymeInhibition TypeKi Value (µM)
Morpholine-based chalcone (MO1)MAO-BMixed0.018
Acyl hydrazine (ACH10)MAO-BCompetitive0.097 ± 0.0021
Acyl hydrazine (ACH14)MAO-BCompetitive0.10 ± 0.038
4-N-phenylaminoquinoline-morpholine (11a)AChEMixed2.06
4-N-phenylaminoquinoline-morpholine (11g)AChEMixed1.15

Computational Chemistry and in Silico Studies of 4 4 Chlorophenyl Morpholine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 4-(4-chlorophenyl)morpholine, might interact with a biological target, typically a protein or enzyme.

Research on related morpholine-containing structures has demonstrated the utility of this approach. For instance, molecular docking simulations of morpholine-linked thiazolidinone hybrids identified Enoyl‐ACP reductase, a key enzyme in bacterial fatty acid biosynthesis, as a potential target. scispace.com These studies predict the binding affinity, often expressed as a docking score in kcal/mol, and detail the specific interactions that stabilize the ligand-target complex. The primary forces involved typically include hydrogen bonding, hydrophobic interactions, and van der Waals forces. scispace.com

In one study, the most potent compound, which included a chloro-substituted ring, exhibited a strong binding affinity of -8.6 kcal/mol towards Enoyl‐ACP reductase. scispace.com Docking studies can also provide a structural hypothesis for the binding mode of antagonists, as demonstrated in studies with other heterocyclic compounds targeting receptors like G-protein-coupled receptor 84 (GPR84). nih.gov The insights gained from these simulations are crucial for structure-based drug design, guiding the synthesis of new derivatives with improved potency and selectivity.

Compound ClassBiological TargetKey FindingsReference
Morpholine-linked thiazolidinonesEnoyl‐ACP reductase (1QG6)Strong binding affinity predicted (-8.6 kcal/mol for the most potent molecule). Interactions dominated by van der Waals forces, hydrogen bonding, and hydrophobic interactions. scispace.com
Pyrazoline derivativesHuman Estrogen Receptor α (1ERR)In silico docking studies used to predict binding modes of potential antagonists. researchgate.net
Thiazole-Pyridine ScaffoldsSARS-CoV-2 Main Protease (6LU7)Binding energy determined for non-bonding interactions, with the best pose showing an energy of -8.6 kcal/mol, stabilized by H-bonds and hydrophobic interactions. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies.

For compounds containing the 4-chlorophenyl moiety, DFT calculations have been successfully used to optimize molecular geometry and compare theoretical parameters with experimental data from X-ray crystallography. nih.govnih.gov Studies on related structures, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, have utilized the B3LYP method with basis sets like 6-311G** to perform these calculations. nih.govnih.gov The results typically show that optimized bond lengths in the gaseous phase (theoretical) are slightly larger than those in the solid state (experimental). nih.gov

Furthermore, DFT calculations can predict vibrational frequencies, which can be compared with experimental IR spectra to confirm structural assignments. nih.govnih.gov Based on these analyses, thermodynamic properties such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) can be calculated at different temperatures. nih.govnih.gov Such computational studies are fundamental to understanding the intrinsic properties of the molecule, which in turn influence its interactions and reactivity.

Computational MethodBasis SetProperties CalculatedKey FindingsReference
DFT (B3LYP)6-311G**Optimized geometry, vibrational frequencies, thermodynamic properties.Predicted geometry reproduces structural parameters well. Calculated vibrational frequencies correspond with experimental IR spectra. nih.govnih.gov
DFT (B3LYP)6-311Molecular structure, electronic properties.Used to characterize novel triazine derivatives containing a morpholinophenyl group. researchgate.net
DFTNot SpecifiedThione–thiol tautomerism, molecular structure.Investigated the structure of a copper complex with a Schiff base ligand containing a 4-chlorophenyl group. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comfiveable.me QSAR models are built by correlating molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with experimental activity data. jocpr.com

For a molecule like this compound, relevant descriptors would include:

Electronic Descriptors: Related to the effect of the chlorine atom on the phenyl ring's electron density.

Steric/Topological Descriptors: Describing the size and shape of the morpholine (B109124) and phenyl rings.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies lipophilicity.

These models are invaluable in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing which molecules to synthesize and test. fiveable.menih.gov By identifying the key structural features that influence activity, QSAR provides crucial insights for lead optimization. nih.govfiveable.me The ultimate goal is to facilitate the rational design of novel therapeutic agents with enhanced efficacy. jocpr.com

Descriptor TypeExamplesRelevance to this compound
ElectronicDipole moment, partial charges, HOMO/LUMO energies.Quantifies the influence of the electron-withdrawing chlorine atom and the morpholine nitrogen.
Steric / TopologicalMolecular weight, molecular volume, shape indices.Describes the overall size and three-dimensional shape of the molecule.
HydrophobicLogP (octanol-water partition coefficient), molar refractivity.Measures the lipophilicity, which affects membrane permeability and binding to hydrophobic pockets in proteins.
Hydrogen BondingNumber of H-bond donors and acceptors.The morpholine oxygen can act as a hydrogen bond acceptor, influencing interactions with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique provides a dynamic view of the conformational changes of a molecule and the stability of its complex with a biological target.

Following molecular docking, MD simulations are often performed to validate the predicted binding pose and assess its stability. mdpi.com By simulating the ligand-protein complex in a realistic environment (e.g., in water), researchers can observe whether the key interactions identified in docking are maintained over a period of nanoseconds. mdpi.com

MD simulations on related heterocyclic compounds have been used to understand the binding affinity and dynamic behavior within a receptor's active site. sciepub.com Key analyses from MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com These simulations offer deeper insights into the binding dynamics that are not captured by static docking models. mdpi.com

Analysis TypePurposeInformation GainedReference
Root Mean Square Deviation (RMSD)To measure the average change in displacement of atoms for the ligand and protein backbone over time.Indicates the stability of the ligand's binding pose and the overall structural stability of the complex. mdpi.com
Root Mean Square Fluctuation (RMSF)To identify fluctuations of individual amino acid residues.Reveals the flexibility of different parts of the protein upon ligand binding. mdpi.com
Binding Free Energy Calculation (e.g., MM/PBSA)To estimate the binding free energy of the ligand-target complex.Provides a more accurate prediction of binding affinity than docking scores alone. mdpi.com
Interaction AnalysisTo monitor specific interactions (e.g., hydrogen bonds) over the simulation time.Confirms the stability and importance of key interactions predicted by molecular docking. mdpi.com

ADME Prediction and Pharmacokinetic Modeling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. researchgate.netelsevierpure.com These models use the chemical structure of a compound to estimate its pharmacokinetic behavior, helping to identify potential liabilities before significant resources are invested in synthesis and testing. elsevierpure.comnih.gov

For this compound, computational tools can predict a range of essential ADME properties. These predictions are often based on QSAR models or curated databases of experimental data. elsevierpure.comacdlabs.com Key predicted parameters include lipophilicity (LogP), aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interaction with key metabolic enzymes like the cytochrome P450 family. acdlabs.comnih.gov

For example, a high predicted LogP value might suggest good membrane permeability but could also indicate potential issues with solubility or high plasma protein binding. nih.gov Predicting interactions with P450 enzymes is crucial for anticipating drug metabolism and potential drug-drug interactions. acdlabs.com These computational ADME profiles guide the optimization of lead compounds to achieve a suitable balance of potency and drug-like properties. nih.gov

ADME PropertyDefinitionPredicted Value/Characteristic for Drug-like Molecules
Lipophilicity (LogP)The ratio of a compound's concentration in an octanol/water mixture.Typically between 1 and 5 for orally bioavailable drugs.
Aqueous Solubility (LogS)The logarithm of the molar solubility of the compound in water.Higher values indicate better solubility, which is favorable for absorption.
Blood-Brain Barrier (BBB) PenetrationThe ability of a compound to cross the BBB and enter the central nervous system.Predicted as positive or negative, with associated probability scores.
CYP450 InhibitionThe potential of a compound to inhibit major cytochrome P450 isoforms (e.g., 2D6, 3A4).Non-inhibitors are generally preferred to avoid drug-drug interactions.
Human Intestinal Absorption (HIA)The percentage of a compound absorbed from the human intestine.High absorption is desirable for orally administered drugs.

Analytical Methodologies for 4 4 Chlorophenyl Morpholine and Its Metabolites

Chromatographic Techniques

Chromatography is a powerful technique for separating and quantifying chemical compounds. bohrium.com For 4-(4-Chlorophenyl)morpholine and its metabolites, both gas and liquid chromatography methods are applicable, often coupled with mass spectrometry for definitive identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a highly reliable and versatile technique for the analysis of volatile and semi-volatile compounds. bohrium.comnist.gov For compounds containing a morpholine (B109124) ring, derivatization is often necessary to increase their volatility for GC analysis. nih.govresearchgate.net A common approach involves the reaction of the secondary amine in the morpholine structure to create a more volatile derivative. nih.govresearchgate.net For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to produce the stable and volatile N-nitrosomorpholine derivative, which is then analyzed by GC-MS. nih.govresearchgate.net

While specific GC-MS methods for this compound are not extensively detailed in the available literature, methods for structurally similar compounds, such as the haloperidol (B65202) metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), provide a strong procedural basis. nih.gov An analytical procedure for CPHP involved extractive derivatization with pentafluorobenzoyl chloride in toluene. The resulting derivative was then quantified using a GC-MS system equipped with a fused-silica capillary column and an electron-capture detector, which is highly sensitive to halogenated compounds. nih.gov The structure of the derivatized metabolite was confirmed by GC-MS. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of a Structurally Similar Compound (CPHP)

Parameter Description Reference
Derivatization Agent Pentafluorobenzoyl chloride nih.gov
Column Type Fused-silica capillary column nih.gov
Detector Electron-Capture Detector (ECD), Mass Spectrometry (MS) nih.gov

| Confirmation | Structure confirmed by GC-MS | nih.gov |

High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the quantification of pharmaceutical compounds and their metabolites. eschemy.combasicmedicalkey.com It is particularly well-suited for compounds that are non-volatile or thermally unstable, making it an excellent alternative to GC-MS. bohrium.com

Several HPLC methods have been developed for the analysis of morpholine and related structures. eschemy.comhelixchrom.com For instance, 4-phenyl-morpholine, a compound structurally related to this compound, can be analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometry detection (LC-MS), formic acid is typically substituted for phosphoric acid. sielc.com

More specifically, validated HPLC methods for the CPHP metabolite of haloperidol are well-documented and highly relevant. One method utilized a reverse-phase C18 column with a mobile phase consisting of a potassium phosphate (B84403) buffer and acetonitrile (75:25, v/v), with UV detection at 220 nm. researchgate.net Another sensitive method involved pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by HPLC with fluorescence detection. nih.gov This derivatization allows for much lower detection limits. nih.gov

Table 2: Example HPLC Conditions for Analysis of a Structurally Similar Metabolite (CPHP)

Parameter Method 1 Method 2 Reference
Column Reverse-phase C18 Not specified researchgate.netnih.gov
Mobile Phase 50 mM Potassium Phosphate buffer/Acetonitrile (75:25, v/v) Not specified researchgate.net
Detection UV (220 nm) Fluorescence (after pre-column derivatization with NBD-F) researchgate.netnih.gov

| Derivatization | None | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | nih.gov |

Sample Preparation and Extraction Techniques

The goal of sample preparation is to isolate the analyte of interest from the sample matrix (e.g., plasma, urine, tissue), remove interferences, and concentrate the analyte to a level suitable for detection. scispace.com Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. scispace.comnih.gov

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For the analysis of CPHP from biological samples, an initial extraction into an organic solvent like benzene (B151609) under basic conditions was employed. nih.govnih.gov This was often followed by a back-extraction into an acidic solution (HCl) to further purify the analyte before derivatization and analysis. nih.gov

Solid-Phase Extraction (SPE): SPE has become a more common sample preparation technique, offering advantages over LLE such as higher recoveries, improved reproducibility, and reduced solvent usage. scispace.com In SPE, the analyte is passed through a solid sorbent that retains it, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. scispace.com

Protein Precipitation: For plasma or serum samples, a simple method to remove proteins is to add a precipitating agent like methanol. nih.gov After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be directly injected or further purified. nih.gov

Method Validation (Sensitivity, Specificity, Reproducibility)

Validation is crucial to ensure that an analytical method is suitable for its intended purpose. mdpi.com Key validation parameters include sensitivity, specificity, and reproducibility. mdpi.commdpi.com

Sensitivity: The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For the HPLC-UV analysis of CPHP in urine, the LOD was 1 ng/mL. researchgate.net A more sensitive HPLC-fluorescence method for CPHP achieved a detection limit of 0.008 µg/mL (8 ng/mL). nih.gov For morpholine analysis by GC-MS, LOD and LOQ values of 7.3 µg·L⁻¹ and 24.4 µg·L⁻¹, respectively, have been reported. nih.gov

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com In chromatography, specificity is demonstrated by the separation of the analyte peak from other peaks in the chromatogram. mdpi.commdpi.com

Reproducibility (Precision): The precision of an analytical method describes the closeness of repeated individual measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.com Precision is evaluated at two levels:

Intra-day precision (Repeatability): Analysis of samples on the same day. For a GC-MS method for morpholine, intra-day precision was reported as 1.4–9.4%. nih.gov

Inter-day precision (Intermediate Precision): Analysis of samples on different days. For the same GC-MS method, inter-day precision was 1.5–2.8%. nih.gov An HPLC method for CPHP reported a coefficient of variation of less than 11.6%. nih.gov

Table 3: Summary of Method Validation Parameters from Related Compound Analyses

Parameter Analyte/Method Value Reference
LOD CPHP / HPLC-UV 1 ng/mL researchgate.net
LOD CPHP / HPLC-Fluorescence 8 ng/mL nih.gov
LOQ Morpholine / GC-MS 24.4 µg/L nih.gov
Linearity Range CPHP / HPLC-Fluorescence 0.03-1 µg/mL nih.gov
Intra-day Precision (RSD) Morpholine / GC-MS 1.4 - 9.4% nih.gov
Inter-day Precision (RSD) Morpholine / GC-MS 1.5 - 2.8% nih.gov

| Accuracy (Recovery) | Morpholine / GC-MS | 94.3% to 109.0% | nih.gov |

Toxicological Profiles and Safety Considerations in Research Settings

Acute Toxicity Assessment (Oral, Dermal, Inhalation)

The acute toxicity of 4-(4-Chlorophenyl)morpholine has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is designated as harmful if swallowed and toxic in contact with the skin. nih.govcato-chem.com

Based on GHS classifications, the compound falls into Acute Toxicity Category 4 for oral exposure and Acute Toxicity Category 3 for dermal exposure. nih.gov Specific lethal dose (LD50) values from animal studies for oral and dermal routes, or lethal concentration (LC50) values for inhalation, are not detailed in the available documentation.

Table 1: GHS Acute Toxicity Classification
Exposure RouteHazard ClassificationGHS Hazard Statement
OralAcute Toxicity 4H302: Harmful if swallowed nih.govcato-chem.com
DermalAcute Toxicity 3H311: Toxic in contact with skin nih.govcato-chem.com
InhalationNot ClassifiedData not available

Skin and Eye Irritation Studies

Studies and safety assessments consistently indicate that this compound is an irritant to the skin and eyes. nih.govcato-chem.com GHS classifications specify that the compound causes skin irritation and serious eye irritation. nih.gov Direct contact with the chemical can lead to redness, inflammation, and discomfort. In the case of eye contact, more severe damage is possible, necessitating immediate and thorough rinsing. cato-chem.comtcichemicals.com

Table 2: Irritation Hazard Classification
Affected AreaHazard ClassificationGHS Hazard Statement
SkinSkin Irritant 2H315: Causes skin irritation nih.govcato-chem.com
EyeEye Irritant 2H319: Causes serious eye irritation nih.govcato-chem.com

Sensitization Potential

There is a lack of specific research data evaluating the potential of this compound to cause skin or respiratory sensitization. A related agricultural fungicide, dimethomorph, which contains the 4-chlorophenyl moiety, has been reported as not being a skin sensitizer. regulations.gov However, this information cannot be directly extrapolated to this compound without specific testing.

Mutagenicity and Genotoxicity Evaluations

No specific studies on the mutagenic or genotoxic potential of this compound were identified in the available research. The parent compound, morpholine (B109124), did not show evidence of inducing mutations in bacterial assays or unscheduled DNA synthesis in rat liver cell cultures. who.int Similarly, the fungicide dimethomorph is not considered a mutagenic chemical. regulations.gov Nevertheless, without direct testing, the genotoxic profile of this compound remains undetermined.

Reproductive Toxicity Studies

Information regarding the effects of this compound on reproduction and development is not available. Studies on the related fungicide dimethomorph did not find evidence of it being a developmental or reproductive toxicant. regulations.gov These findings are not directly applicable to this compound, and its potential for reproductive toxicity has not been established.

Ecotoxicity and Environmental Impact

Safe Handling and Storage Guidelines

Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound in a research setting.

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts or aerosols. cato-chem.comcarlroth.com

Personal Protective Equipment (PPE) :

Hand Protection : Chemical-impermeable gloves that satisfy standards such as EU Directive 89/686/EEC and EN 374 must be worn. cato-chem.com

Eye/Face Protection : Safety glasses with side shields or chemical goggles are required. cato-chem.comtcichemicals.com

Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact. cato-chem.comaksci.com

Handling Procedures :

Avoid contact with skin and eyes. cato-chem.com

Do not breathe dust or aerosols. cato-chem.com

Do not eat, drink, or smoke in the work area. tcichemicals.com

Wash hands thoroughly after handling. cato-chem.comtcichemicals.com

Use non-sparking tools and prevent electrostatic discharge. cato-chem.comcarlroth.com

Storage :

Store in a tightly closed container. cato-chem.comtcichemicals.com

Keep in a dry, cool, and well-ventilated place. cato-chem.comcarlroth.com

Store locked up and apart from incompatible materials or foodstuff containers. cato-chem.comtcichemicals.com

Disposal : The compound should be disposed of as hazardous waste. It can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing. cato-chem.com Do not allow the chemical to enter drains or sewer systems. cato-chem.comfishersci.com

Table 3: Summary of Safe Handling and Storage
Guideline CategoryRecommendation
VentilationUse in a well-ventilated area or chemical fume hood. cato-chem.comcarlroth.com
Eye ProtectionWear safety glasses or chemical goggles. cato-chem.comtcichemicals.com
Skin ProtectionWear impermeable gloves and protective clothing. cato-chem.com
General HygieneAvoid contact, wash hands thoroughly, do not consume food/drink in the lab. cato-chem.comtcichemicals.com
Storage ConditionsCool, dry, well-ventilated, tightly closed container, stored locked up. cato-chem.comtcichemicals.comcarlroth.com
DisposalDispose of as hazardous waste according to local regulations; do not release into the environment. cato-chem.com

Applications of 4 4 Chlorophenyl Morpholine in Medicinal Chemistry and Agrochemicals

Role as an Essential Intermediate in Pharmaceutical Development

In the field of pharmaceutical development, 4-(4-Chlorophenyl)morpholine is a crucial intermediate, a term for a molecule that is a stepping-stone in the synthesis of a final active pharmaceutical ingredient (API). chemimpex.com The compound's morpholine (B109124) ring is a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets. nih.gov This feature, combined with the electronic properties of the chlorophenyl group, makes it an attractive starting point for creating novel therapeutic agents. chemimpex.com The presence of the morpholine moiety can also favorably modulate the pharmacokinetic properties of a drug candidate, such as improving solubility and metabolic stability. nih.govnih.gov

Development of Analgesics and Anti-inflammatory Drugs

Research has specifically identified this compound as an important intermediate in the synthesis of analgesics (pain relievers) and anti-inflammatory drugs. chemimpex.com The development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) often involves the exploration of various heterocyclic scaffolds to identify compounds with improved efficacy and better safety profiles. The morpholine nucleus is a key feature in many compounds investigated for anti-inflammatory properties. nih.gov For instance, research into new anti-inflammatory agents has involved the synthesis of morpholinopyrimidine derivatives designed to inhibit inflammatory pathways. nih.gov The this compound structure provides a foundational framework that can be chemically modified to create a library of new compounds for screening against inflammatory targets like cyclooxygenase (COX) enzymes. nih.gov

Table 1: Representative Morpholine Derivatives Investigated for Anti-inflammatory Activity This table is illustrative and based on general findings in the field of medicinal chemistry.

Compound Scaffold Target Rationale for Morpholine Inclusion
Morpholino-quinazoline COX-II The morpholine ring acts as a key pharmacophoric element to achieve selective inhibition.
Morpholino-pyrimidine Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) The morpholine group is incorporated to enhance pharmacokinetic properties and receptor binding affinity. nih.govnih.gov
Phenyl-pyrrol-morpholine COX-2 The morpholine moiety is used to modify the overall structure of celecoxib-inspired derivatives to explore new structure-activity relationships. nih.gov

Lead Compound Identification and Optimization

The process of drug discovery involves identifying a "lead compound"—a molecule with promising therapeutic activity that can be chemically modified to enhance its properties. patsnap.com this compound serves as an excellent starting scaffold for this process. nih.gov Lead optimization is an iterative cycle where chemists synthesize derivatives of the lead compound to improve characteristics such as potency, selectivity, and pharmacokinetic profile. patsnap.comcriver.com

The this compound structure offers distinct sites for chemical modification:

The Morpholine Ring: Can be altered to change spatial arrangement and polarity.

The Phenyl Ring: Substituents can be added or modified to fine-tune electronic properties and interactions with the biological target.

The Chlorine Atom: Can be moved to other positions or replaced with other functional groups to probe the structure-activity relationship (SAR). patsnap.com

By systematically creating and testing these analogs, researchers can identify derivatives with optimized therapeutic potential. patsnap.comyoutube.com The morpholine moiety is particularly valued in this process for its ability to improve drug-like properties, which is a critical aspect of transforming a hit compound into a viable drug candidate. nih.govnih.gov

Building Block in Agrochemical Formulations

Beyond pharmaceuticals, this compound is a crucial building block in the agrochemical sector. chemimpex.com Heterocyclic compounds are fundamental to the synthesis of many modern herbicides, pesticides, and fungicides, and this compound provides a reliable scaffold for creating new active ingredients. kingchem.com Its stability and compatibility with various reaction conditions make it suitable for large-scale synthesis of crop protection products. chemimpex.com

Pesticides and Herbicides Development

This compound is utilized in the formulation of pesticides and herbicides designed to enhance crop protection. chemimpex.com The development of new agrochemicals often involves creating molecules that can interact with specific biological targets in pests or weeds. semanticscholar.org The structure of this compound can be incorporated into larger, more complex molecules to produce compounds with desired pesticidal or herbicidal activity. For example, research into new insecticidal agents has involved the synthesis of pyrimido[2,1-b]quinazoline derivatives containing a chlorophenyl group, which have shown larvicidal properties against mosquito vectors. nih.gov

Research Reagent in Organic Synthesis

As a stable and well-characterized chemical, this compound is also employed as a versatile reagent in laboratory-based organic synthesis. chemimpex.com Its defined structure and reactive sites allow chemists to use it as a starting material for building more complex and novel molecular architectures. nih.govgoogle.com The compound's stability and compatibility with a range of reaction conditions make it a reliable choice for multi-step synthetic pathways. chemimpex.com This role is essential for academic and industrial research aimed at discovering new molecules with unique chemical and biological properties.

Applications in Material Science (Polymers and Resins)

The incorporation of morpholine derivatives into polymer structures is an area of interest for creating materials with enhanced properties. These derivatives can be used as monomers, curing agents, or modifiers to impart desirable characteristics such as improved thermal stability, chemical resistance, and specific biological properties. e3s-conferences.org

While direct applications of this compound in commercially available polymers and resins are not extensively documented in publicly available literature, the general use of morpholine and N-aryl morpholine derivatives suggests potential applications. researchgate.net For example, morpholine derivatives have been explored as curing agents for epoxy resins, which are known for their excellent adhesion, chemical resistance, and mechanical properties. google.comdaryatamin.com The addition of such curing agents can influence the cross-linking density and the final properties of the cured resin.

The presence of the aromatic chlorophenyl group in this compound could potentially enhance the thermal stability and chemical resistance of polymers into which it is incorporated. nih.gov For instance, N-aryl glycines have been shown to be versatile initiators for various types of polymerization, indicating the potential for N-aryl morpholines to be used in similar applications to create high-performance polymer materials. rsc.org Further research is needed to fully explore the potential of this compound in the development of advanced polymers and resins.

Future Directions and Emerging Research Areas

Exploration of New Therapeutic Areas

The morpholine (B109124) ring is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to build drugs for a wide range of biological targets. researchgate.netcas.org Derivatives of morpholine have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, antihyperlipidemic, antioxidant, antimicrobial, and antileishmanial properties. nih.govnih.gov

Specifically, compounds containing the morpholine scaffold are being actively investigated for diseases of the central nervous system (CNS). nih.govacs.org Research has highlighted their potential in treating mood disorders, pain, neurodegenerative diseases like Alzheimer's, and even CNS tumors. nih.govnih.gov The 4-(4-Chlorophenyl)morpholine structure itself is noted as a key intermediate in the synthesis of potential analgesics, anti-inflammatory drugs, and agents targeting neurological disorders. chemspider.comnih.gov

Future research will likely focus on synthesizing new derivatives of this compound and screening them against a wider array of diseases. By making small, strategic changes to its chemical structure, scientists aim to create new compounds with enhanced potency and selectivity for various therapeutic targets, opening up new avenues for drug discovery. nih.gove3s-conferences.org

Development of Advanced Delivery Systems

A significant challenge in drug development, particularly for CNS disorders, is ensuring the therapeutic agent reaches its target in the body effectively. acs.org The morpholine ring is known to improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion, which can help them cross the protective blood-brain barrier. nih.govacs.org

Potential advanced delivery platforms that could be explored for morpholine-based compounds include:

Delivery SystemDescriptionPotential Advantages
Polymer Nanoparticles Tiny particles made from biocompatible polymers that can encapsulate drug molecules.Can be engineered to target specific cells or tissues, improve solubility, and provide controlled, sustained release, which is particularly useful for CNS drug delivery. nih.govpharmtech.com
Liposomes Small, spherical vesicles made of a lipid bilayer, similar to a cell membrane, that can carry drugs inside.Can carry both water-soluble and fat-soluble drugs, are biodegradable, and can be modified to target specific sites, potentially reducing side effects. nih.govmdpi.com
Controlled-Release Formulations Systems designed to release a drug at a predetermined rate over a specific period. This can include matrix systems where the drug is dispersed within a polymer.Improves patient compliance by reducing dosing frequency and maintains steady drug levels in the body, enhancing therapeutic effects and minimizing adverse reactions. youtube.com

This table is based on general principles of advanced drug delivery systems and their potential applicability to compounds like this compound.

Integration with Nanotechnology and Smart Materials

The integration of nanotechnology and "smart" materials offers exciting possibilities for creating highly targeted and responsive therapeutic systems. Smart materials are designed to change their properties in response to specific environmental stimuli, such as changes in pH or temperature. rroij.comnih.gov

For derivatives of this compound, this could mean being incorporated into nanocarriers that only release their drug payload under the specific physiological conditions of a diseased tissue, like a tumor's acidic microenvironment. nih.govrsc.org This approach could dramatically increase treatment efficacy while minimizing harm to healthy cells. rsc.org

Future research directions in this domain include:

Stimuli-Responsive Nanoparticles : Developing nanoparticles containing this compound derivatives that respond to internal (e.g., pH, enzymes) or external (e.g., light, magnetic fields) triggers to release the drug precisely where it's needed. nih.govrsc.orgrsc.org

Smart Polymers for CNS Delivery : Creating smart polymer-based systems, such as in-situ gels, that can be administered in a liquid form and then solidify in response to the body's temperature or pH, providing a sustained release of a CNS-active drug directly in the target area. scinito.ainih.gov

Functionalized Nanocarriers : Attaching specific targeting molecules to the surface of nanoparticles to guide them to particular cells or receptors in the body, a strategy that is especially promising for cancer therapy. mdpi.com

Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical industry is increasingly moving towards more environmentally friendly manufacturing processes. medsci.cn Green chemistry focuses on designing chemical syntheses that are efficient, produce less waste, and use fewer hazardous substances. collaborativedrug.com

Significant progress has already been made in the green synthesis of morpholines. researchgate.net Traditional methods often require multiple steps and harsh chemicals. clinicalleader.com In contrast, new approaches have been developed that are more sustainable.

Key green chemistry principles being applied to morpholine synthesis include:

High-Yield, One-Pot Protocols : Combining multiple reaction steps into a single procedure, which saves time, energy, and materials, and reduces waste. scinito.ai

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives. scientist.com

Avoiding Toxic Reagents : Substituting toxic and wasteful chemicals, such as chloroacetyl chloride, with safer and more efficient alternatives like ethylene (B1197577) sulfate. clinicalleader.comscientist.com

Catalysis : Employing catalysts, including nanocatalysts, to facilitate reactions more efficiently and selectively, often under milder conditions. nih.gov

Future efforts will concentrate on further optimizing these green methods for the large-scale production of this compound and its derivatives, making the manufacturing process both economically viable and environmentally responsible.

Collaborative Research and Data Sharing Initiatives

The complexity and cost of drug discovery have spurred a move towards greater collaboration within the scientific community. clinicalleader.com Pre-competitive collaboration, where competing pharmaceutical companies work together on early-stage research that benefits the entire industry, is becoming more common. researchgate.netscientist.comfutureoflife.org This approach pools resources and expertise to tackle shared challenges, such as developing new research tools or validating therapeutic targets. nih.gov

In parallel, open data initiatives and public chemical databases are transforming how researchers access and use scientific information. nih.govcollaborativedrug.com Platforms like PubChem and ChEMBL provide vast amounts of freely accessible data on chemical compounds and their biological activities, accelerating research and preventing the duplication of effort. nih.govnih.govlibretexts.orgebi.ac.uk

For a compound like this compound, the future of research will be significantly enhanced by:

Shared Compound Libraries : Creating and sharing libraries of morpholine derivatives for screening against various diseases, which can be facilitated by academic-industry partnerships. rsc.org

Open Data Repositories : The public deposition of research data, including synthesis methods and biological activity results, in databases like PubChem to create a comprehensive knowledge base for all researchers. nih.govlibretexts.org

Collaborative Platforms : Utilizing informatics platforms that allow research teams, whether in the same institution or across the globe, to share data and collaborate on drug design and development in real-time. nih.govcollaborativedrug.com

By embracing these collaborative models, the scientific community can accelerate the pace of discovery and more efficiently translate the potential of this compound into tangible benefits. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)morpholine, and how can reaction yields be optimized?

The synthesis typically involves coupling 4-aminomorpholine with 4-chlorobenzoyl chloride derivatives. A reported method () uses ethanol as a solvent under reflux conditions (70–80°C) for 6–8 hours. Key steps include:

  • Dropwise addition of 4-chlorobenzoyl chloride to a stirred solution of 4-aminomorpholine in ethanol.
  • Neutralization with sodium bicarbonate to isolate the crude product.
  • Purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane).
    Yield optimization : Control reaction temperature to avoid side products (e.g., over-acylation), use anhydrous solvents, and monitor pH during neutralization. Typical yields range from 65–80% .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the morpholine ring’s chair conformation and substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorophenyl group) .
  • X-ray crystallography : Single-crystal studies reveal intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and bond lengths (average C–C = 1.52 Å, C–N = 1.45 Å). Data collection at 293 K with R-factors <0.05 ensures accuracy .
  • Mass spectrometry : ESI-MS (positive mode) confirms molecular ion peaks at m/z 224.06 [M+H]+ .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in this compound crystals influence its supramolecular assembly?

X-ray studies () show that N–H⋯O hydrogen bonds (N⋯O distance: 2.85–2.92 Å) link molecules into 1D chains along the [100] axis. The chair conformation of the morpholine ring minimizes steric hindrance, enabling efficient packing. These interactions are critical for predicting solubility and stability in solid-state formulations .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in activity (e.g., fungicidal vs. inactive) may arise from stereoelectronic effects or assay conditions. Strategies include:

  • Stereochemical analysis : Separate enantiomers via chiral HPLC () and test individually.
  • Solvent effects : Compare activity in polar (DMSO) vs. nonpolar (hexane) solvents to assess aggregation.
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to evaluate electron distribution at the chlorophenyl group’s para position, which influences binding to biological targets .

Q. How can researchers design derivatives of this compound to enhance solubility for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) at the morpholine nitrogen or chlorophenyl para position ().
  • Formulation : Use co-solvents (e.g., PEG-400) or micellar systems (e.g., Tween-80) for injectable preparations. For oral dosing, prepare suspensions in 0.5% methylcellulose .
  • LogP optimization : Target a calculated LogP <3.0 () to improve aqueous solubility while retaining membrane permeability.

Methodological Considerations

Q. What experimental protocols are recommended for analyzing thermal stability and decomposition pathways?

  • TGA/DSC : Perform under nitrogen (heating rate: 10°C/min) to identify decomposition onset (~200°C) and intermediates ().
  • GC-MS : Capture volatile degradation products (e.g., morpholine fragments at m/z 87) .
  • In situ XRD : Monitor structural changes during heating to correlate phase transitions with mass loss .

Q. How should researchers address discrepancies in melting point data across literature sources?

Reported melting points vary due to impurities or polymorphs. Mitigation steps:

  • Recrystallization : Use a solvent gradient (e.g., ethanol → hexane) to isolate pure polymorphs.
  • DSC validation : Compare onset melt temperatures across batches. Pure this compound typically melts at 138–142°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.